
2-Ethoxyethyl chloroformate
Overview
Description
2-Ethoxyethyl chloroformate is an organic compound with the chemical formula C5H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is commonly used in organic synthesis, particularly in esterification, condensation, and dehydration reactions. It also serves as an introducing agent for protecting groups in the synthesis of drugs, pesticides, and spices .
Preparation Methods
Reaction of 2-Ethoxyethanol with Phosgene
The most common and industrially relevant method for preparing 2-ethoxyethyl chloroformate involves the reaction of 2-ethoxyethanol (2-ethoxyethyl alcohol) with phosgene (carbonyl dichloride). The general reaction is:
$$
\text{2-Ethoxyethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl}
$$
-
- Temperature: Typically maintained at low temperatures (0 to 25°C) to control the exothermic reaction and minimize side reactions.
- Solvent: Often carried out in inert organic solvents such as dichloromethane or tetrahydrofuran to dissolve reactants and control reaction kinetics.
- Catalyst/Base: A base such as triethylamine may be used to neutralize the hydrogen chloride formed and drive the reaction forward.
Process Description:
The alcohol is slowly added to phosgene or vice versa under stirring and cooling. The reaction mixture is maintained at low temperature to prevent decomposition or side reactions. After completion, the product is isolated by filtration to remove salts and purified by distillation under reduced pressure to obtain high-purity this compound.Safety Considerations:
Phosgene is highly toxic and requires stringent safety measures, including closed systems, scrubbing of HCl by-products, and proper ventilation.
Continuous Thin Film Reactor Process
An advanced industrial method involves the use of a continuous thin film reactor where the liquid alcohol flows as a thin film on the surface of tubes while phosgene gas diffuses counter-currently into the film. This method offers:
- Instantaneous reaction between phosgene and alcohol in the thin film.
- Efficient heat removal via cooling jackets maintaining reaction temperature near 0 to -5°C.
- High molar yield and purity of chloroformate product, often eliminating the need for further purification steps like distillation.
- Continuous operation mode reducing batch volume and improving safety by minimizing free phosgene in the system.
This process is particularly advantageous for large-scale production due to its efficiency, safety, and product quality.
Parameter | Typical Range/Value | Notes |
---|---|---|
Temperature | -5°C to 25°C | Low temperature to control exotherm |
Molar ratio (Alcohol:Phosgene) | 1:1 to 1.1:1 | Slight excess of alcohol to consume phosgene |
Solvent | Dichloromethane, THF | Inert solvents to dissolve reactants |
Reaction time | 1 to 48 hours (batch) | Depends on scale and method |
Yield | 90-98% | Higher yields in continuous thin film process |
Purity | >98% | Achieved by distillation or continuous process |
While the direct reaction with phosgene is predominant, alternative methods include:
Use of Solid Phosgene Equivalents:
Some patents describe using solid phosgene sources mixed with catalysts and alkaline substances (carbonates or bicarbonates) in organic solvents to generate phosgene in situ, which then reacts with the alcohol. This method improves safety and handling by avoiding gaseous phosgene.Etherification of 2-Chlorocarbonyl Chloride with Ethylene Glycol:
Some literature mentions the synthesis of this compound via etherification reactions involving 2-chlorocarbonyl chloride and ethylene glycol derivatives, though this is less common industrially.
- The continuous thin film reactor method significantly reduces the formation of carbonate by-products and colored impurities, which are common in batch processes.
- The reaction kinetics are highly dependent on the molar ratio of reactants; excess phosgene can lead to side reactions forming carbonate derivatives.
- The use of cooling jackets and controlled temperature is critical to maintain product quality and safety.
- The product’s characteristic carbonyl stretching vibration peak appears near 1779 cm⁻¹ in IR spectra, confirming the formation of the chloroformate group.
Method | Key Features | Advantages | Disadvantages |
---|---|---|---|
Batch reaction with phosgene | Low temp, solvent, base catalyst | Simple setup, well-established | Safety risks, longer reaction time |
Continuous thin film reactor | Thin film flow, gas-liquid reaction | High purity, continuous, safer | Requires specialized equipment |
Solid phosgene equivalents | In situ phosgene generation | Safer handling, environmental | More complex chemistry |
Etherification with chlorocarbonyl chloride | Alternative route | Avoids phosgene gas | Less common, possibly lower yield |
Chemical Reactions Analysis
2-Ethoxyethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Esterification Reactions: It is commonly used to introduce ester groups into organic molecules.
Condensation Reactions: It can participate in reactions that form larger molecules by eliminating small molecules like water.
Dehydration Reactions: It can facilitate the removal of water from organic compounds.
Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and other organic derivatives .
Scientific Research Applications
2-Ethoxyethyl chloroformate has a wide range of applications in scientific research:
Polymerization Initiator: It is used in the polymerization of various substances, such as 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline, leading to the creation of star polymers.
Synthesis of Antimicrobial Compounds: It is used as a reagent in synthesizing compounds with potential antimicrobial properties.
Oxidation Reactions: It plays a role in complex oxidation processes, such as the oxidation of α-tocopherol.
Biologically Active Polymers: It is used to create insoluble antigen and antibody derivatives for specific immunoadsorbent properties.
Chemical Intermediate: It serves as an intermediate in synthesizing bis-(2-ethylhexyl) peroxydicarbonate, a highly active polymerization initiator.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl chloroformate involves its reactivity as a chloroformate ester. It can undergo hydrolysis to form alcohol, carbon dioxide, and hydrogen chloride. This hydrolysis reaction is facilitated by the presence of water and can occur rapidly at room temperature . The compound’s reactivity allows it to participate in various organic synthesis reactions, making it a valuable reagent in chemical research.
Comparison with Similar Compounds
2-Ethoxyethyl chloroformate can be compared with other chloroformates such as:
- Methyl Chloroformate
- Ethyl Chloroformate
- Propyl Chloroformate
- Butyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
These compounds share similar reactivity patterns but differ in their alkyl or aryl substituents, which influence their thermal stability and solubility. For instance, aryl chloroformates like benzyl chloroformate and phenyl chloroformate are more thermally stable compared to primary alkyl chloroformates . The unique structure of this compound, with its ethoxyethyl group, provides specific reactivity and solubility characteristics that make it suitable for particular applications in organic synthesis.
Biological Activity
2-Ethoxyethyl chloroformate (C5H9ClO3) is a member of the chloroformate family, which are esters of chloroformic acid. This compound is notable for its applications in organic synthesis and as a reagent in various chemical processes. Understanding its biological activity is crucial for assessing its safety and potential applications in pharmaceuticals and other fields.
This compound is characterized by the following properties:
- Molecular Weight : 164.58 g/mol
- Appearance : Clear, colorless liquid
- Solubility : Fully miscible with water and various organic solvents
Property | Value |
---|---|
Molecular Formula | C5H9ClO3 |
Boiling Point | 165 °C |
Density | 1.12 g/cm³ |
Flash Point | 55 °C |
Toxicological Profile
The biological activity of this compound primarily revolves around its toxicological effects. It is known to exhibit irritant properties upon exposure, leading to various acute effects:
- Inhalation Toxicity : Inhalation of chloroformates can lead to respiratory distress, including coughing, labored breathing, and pulmonary edema. Acute inhalation studies have reported LC50 values indicating significant lethality at high concentrations .
- Dermal Exposure : The compound is corrosive to skin, leading to irritation and potential chemical burns upon contact .
- Ingestion Risks : Ingestion may cause gastrointestinal irritation, nausea, vomiting, and abdominal pain .
Genotoxicity and Carcinogenicity
Research indicates that chloroformates, including this compound, are not expected to be genotoxic based on available data. Hydrolysis products do not induce chromosomal aberrations in vivo or in vitro under standard test conditions . However, comprehensive carcinogenicity studies remain limited.
Case Studies
A review of case reports highlights the acute effects observed in individuals exposed to chloroformates. For instance:
- Occupational Exposure : A worker exposed to methyl chloroformate reported severe respiratory symptoms leading to pulmonary edema after an accidental exposure incident during maintenance work. This case underscores the importance of safety measures when handling these compounds .
- Clinical Observations : In clinical settings, patients exhibiting symptoms post-exposure often show delayed onset of pulmonary edema, emphasizing the need for monitoring even after initial exposure seems benign .
The biological activity of this compound can be attributed to its hydrolysis in aqueous environments, producing hydrochloric acid and corresponding alcohols. This reaction contributes to its corrosive nature and irritant effects on biological tissues .
Table 2: Summary of Toxicological Findings
Endpoint | Observation |
---|---|
Inhalation LC50 | Ranges from 0.46 mg/L to >2.5 mg/L |
Dermal LD50 | >2000 mg/kg in rabbits |
Oral Toxicity | Ranges from 40 mg/kg to 3038 mg/kg |
Irritation | Severe irritation upon contact |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethoxyethyl chloroformate, and how do reaction conditions influence yield?
Methodological Answer: A common method involves reacting 2-ethoxyethanol with phosgene or its safer alternatives (e.g., bis(trichloromethyl) carbonate, or "triphosgene") under anhydrous conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during reagent mixing to minimize side reactions.
- Solvent selection : Use inert solvents like dichloromethane or tetrahydrofuran to stabilize intermediates.
- Stoichiometry : A 1:1 molar ratio of 2-ethoxyethanol to triphosgene is typical, but excess triphosgene (1.2–1.5 eq.) may improve conversion .
- Workup : Neutralize residual HCl with aqueous sodium bicarbonate and isolate via distillation or column chromatography.
Reference : Evidence from triphosgene-mediated synthesis of analogous chloroformates supports this approach .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and a face shield to prevent skin/eye contact. Avoid latex gloves due to permeation risks .
- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., water, amines) .
- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks. Monitor airborne concentrations with area sampling, as no occupational exposure limits are established .
Reference : OSHA guidelines and safety data sheets emphasize these protocols .
Q. How is this compound utilized in derivatization for analytical chemistry?
Methodological Answer: It is widely used to derivatize polar compounds (e.g., amino acids, phenols) for gas chromatography (GC) or liquid chromatography (LC) analysis. Steps include:
- Reaction conditions : Mix the analyte with this compound in pyridine or alkaline buffer (pH 9–10) at room temperature for 15–30 minutes.
- Quenching : Halt the reaction with acid (e.g., HCl) to deactivate excess reagent.
- Extraction : Use organic solvents (e.g., ethyl acetate) to isolate derivatives.
Reference : Ethyl chloroformate derivatization methods for amino acids and phenolic compounds validate this approach .
Advanced Research Questions
Q. How can derivatization parameters be optimized using design of experiments (DoE) for trace-level analysis?
Methodological Answer: Employ a factorial design to evaluate critical variables:
- Factors : pH, reagent-to-analyte ratio, temperature, and reaction time.
- Response variables : Derivative stability, peak area in GC/LC, and signal-to-noise ratio.
- Optimization : Use response surface methodology (RSM) to identify ideal conditions. For example, Madsen et al. optimized methyl chloroformate derivatization for biomass analysis via DoE, achieving 95% recovery at pH 9.5 and 25°C .
Reference : Case studies on methyl chloroformate and anthryl-based reagents demonstrate DoE applicability .
Q. How should researchers resolve contradictions in toxicity data for this compound?
Methodological Answer:
- Data reconciliation : Compare acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., skin corrosion tests).
- Exposure pathways : Prioritize dermal absorption risks, as chloroformates are known lachrymators and skin irritants .
- Regulatory alignment : Follow the precautionary principle if exposure limits are unestablished (e.g., adopt NIOSH RELs for analogous compounds) .
Reference : Hazard summaries for ethyl chloroformate and AEGL guidelines provide frameworks for risk assessment .
Q. What methodologies assess the environmental fate of this compound in industrial effluents?
Methodological Answer:
- Degradation studies : Perform hydrolysis experiments at varying pH levels (e.g., pH 4–10) to measure half-life. Chloroformates typically hydrolyze rapidly in water, forming CO₂ and ethanol derivatives .
- Emission monitoring : Use GC-MS to quantify airborne concentrations in workplace settings, referencing IPPC guidelines for volatile organic compounds (VOCs) .
- Ecotoxicity testing : Conduct algal or Daphnia magna bioassays to evaluate aquatic toxicity of degradation products .
Reference : IPPC emission thresholds and hydrolysis data for ethoxyethyl acetate inform these protocols .
Properties
IUPAC Name |
2-ethoxyethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGFNOISJEFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211887 | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-64-8 | |
Record name | 2-Ethoxyethyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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